

# Predicted molecular weight and formula of 5-(Difluoromethyl)pyridin-2-amine

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## Compound of Interest

Compound Name: 5-(Difluoromethyl)pyridin-2-amine

Cat. No.: B2482732

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An In-depth Technical Guide to the Molecular Weight and Formula Determination of **5-(Difluoromethyl)pyridin-2-amine**

## Introduction

**5-(Difluoromethyl)pyridin-2-amine** is a substituted pyridine derivative that serves as a valuable building block in contemporary medicinal chemistry and agrochemical research. The incorporation of the difluoromethyl group ( $-\text{CHF}_2$ ) is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa, thereby enhancing the pharmacokinetic and pharmacodynamic profile of a molecule. Accurate determination of its molecular formula and weight is the foundational first step in its characterization, ensuring sample purity and confirming its identity before its use in further synthetic applications.

This guide provides a detailed overview of the predicted molecular properties of **5-(Difluoromethyl)pyridin-2-amine** and elucidates the modern analytical workflows employed to empirically validate these characteristics. As a self-validating system, the combination of orthogonal analytical techniques—elemental analysis and high-resolution mass spectrometry—provides the highest degree of confidence in structural confirmation.

## Section 1: Predicted Molecular Formula and Weight

The fundamental properties of **5-(Difluoromethyl)pyridin-2-amine** are derived from its constituent atoms. The predicted molecular formula and weight are crucial for nearly all

subsequent quantitative experiments.

| Property                           | Value   | Source |
|------------------------------------|---|--------|
| Chemical Structure                 |   |        |
| Molecular Formula                  | C <sub>6</sub> H <sub>6</sub> F <sub>2</sub> N <sub>2</sub> | [1]    |
| CAS Number                         | 1211523-68-0  | [1]    |
| Predicted Monoisotopic Mass        | 144.0502 Da   |        |
| Predicted Average Molecular Weight | 144.12 g/mol  | [1]    |

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. For small molecules, the monoisotopic mass—calculated using the mass of the most abundant isotope of each element—is the most relevant value for mass spectrometry analysis.[2]

## Section 2: Methodologies for Structural Verification

While the molecular formula and weight can be predicted, they must be confirmed experimentally. This section details the two primary analytical techniques used for this purpose: elemental analysis to determine the empirical formula and mass spectrometry to ascertain the precise molecular weight.

### Elemental Analysis: Determining the Empirical Formula

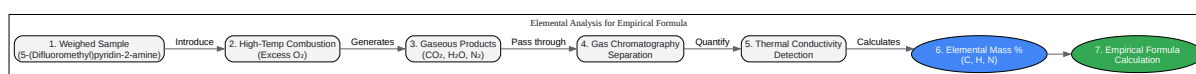
Elemental analysis is a robust technique that quantifies the mass percentage of each element within a pure compound.[3] For organic compounds containing carbon, hydrogen, and nitrogen, the most common method is combustion analysis.[4] This process provides the ratio of elements, which is used to establish the compound's empirical formula—the simplest whole-number ratio of atoms.[5][6]

**Causality of Experimental Choice:** Combustion analysis is chosen for its high precision and reliability in determining the mass fractions of C, H, and N. By burning the compound in a controlled environment, all carbon is converted to CO<sub>2</sub>, all hydrogen to H<sub>2</sub>O, and all nitrogen to N<sub>2</sub> gas.[4] The precise measurement of these combustion products allows for a direct

calculation of the elemental composition of the original sample. An acceptable deviation between the experimental and calculated elemental composition is typically within 0.3%.<sup>[3]</sup>

#### Experimental Protocol: CHN Combustion Analysis

- **Sample Preparation:** A small, precisely weighed sample (typically 1-3 mg) of **5-(Difluoromethyl)pyridin-2-amine** is placed in a tin or silver capsule.
- **Combustion:** The sample is introduced into a furnace and combusted at high temperatures (typically ~900-1000 °C) in the presence of excess oxygen.
- **Reduction & Separation:** The resulting gas mixture (CO<sub>2</sub>, H<sub>2</sub>O, N<sub>2</sub>, and excess O<sub>2</sub>) is passed through a reduction chamber to convert nitrogen oxides to N<sub>2</sub>. The gases are then separated using chromatographic columns.
- **Detection:** The concentration of each gas is measured using a thermal conductivity detector.
- **Calculation:** The instrument's software calculates the mass percentages of C, H, and N in the original sample. From these percentages, the empirical formula is derived by converting mass ratios to mole ratios.<sup>[7]</sup>



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Caption: Workflow for Empirical Formula Determination via Combustion Analysis.

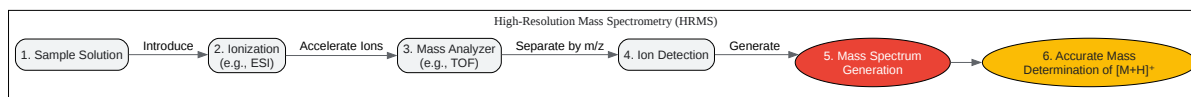
## High-Resolution Mass Spectrometry: Determining Molecular Weight

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules.[8] For structural confirmation of a new chemical entity, high-resolution mass spectrometry (HRMS) is indispensable. Unlike nominal mass instruments, HRMS instruments (e.g., Time-of-Flight or Orbitrap) can measure  $m/z$  values to four or more decimal places.[8] This high precision allows for the determination of a unique elemental formula, as very few combinations of atoms will have the same exact mass.[9]

Causality of Experimental Choice: HRMS is the gold standard for molecular weight determination because its accuracy can effectively distinguish between compounds with the same nominal mass but different elemental compositions.[2] For **5-(Difluoromethyl)pyridin-2-amine**, an accurate mass measurement provides strong evidence for the proposed formula of  $C_6H_6F_2N_2$  by matching the experimentally determined mass with the theoretically calculated exact mass.

#### Experimental Protocol: LC-HRMS Analysis

- **Sample Infusion:** A dilute solution of the compound is infused directly into the ion source or injected via a liquid chromatography (LC) system to remove impurities.
- **Ionization:** The sample is ionized, most commonly using electrospray ionization (ESI), which generates protonated molecules  $[M+H]^+$ .
- **Mass Analysis:** The ions are guided into a high-resolution mass analyzer (e.g., TOF). The analyzer separates ions based on their  $m/z$  ratio by measuring the time it takes for them to travel through a flight tube.[8]
- **Calibration:** The  $m/z$  scale is calibrated using a reference standard with known masses to ensure high accuracy. Internal calibration (lock mass) is often used to correct for instrumental drift during the analysis.[9]
- **Data Processing:** The resulting spectrum is analyzed to identify the  $m/z$  of the monoisotopic peak of the  $[M+H]^+$  ion.
- **Formula Confirmation:** The experimentally measured accurate mass is compared against the theoretical exact mass for the proposed formula ( $C_6H_6F_2N_2$ ). The difference is typically expected to be less than 5 parts-per-million (ppm).



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Caption: Workflow for Accurate Mass Determination via HRMS.

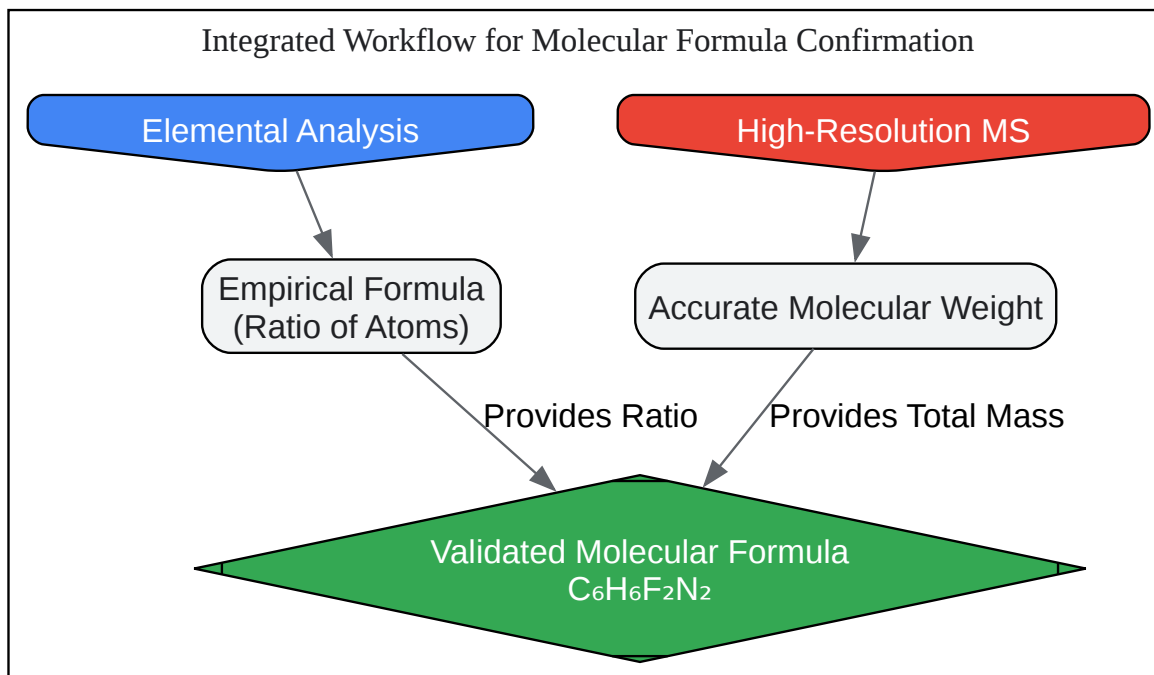
## Section 3: Integrated Data Analysis for Final Confirmation

The true power of this analytical approach lies in integrating the data from both techniques. Elemental analysis provides the empirical formula (the ratio of atoms), while HRMS provides the accurate molecular weight of the intact molecule. Combining these two pieces of information provides an unambiguous confirmation of the molecular formula.

Logical Framework:

- Determine the empirical formula from elemental analysis (e.g.,  $C_3H_3FN$ ).
- Calculate the formula weight of the empirical formula.
- Determine the accurate molecular weight from HRMS.
- Divide the accurate molecular weight by the empirical formula weight to find the integer multiple (n).
- Multiply the subscripts in the empirical formula by 'n' to obtain the definitive molecular formula.

For **5-(Difluoromethyl)pyridin-2-amine**, the empirical formula is the same as the molecular formula ( $C_6H_6F_2N_2$ ), so 'n' would be 1. This integrated approach serves as a self-validating system, ensuring the highest level of confidence in the compound's identity.



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Caption: Logical Flow for Combining Analytical Data.

## Conclusion

The characterization of a key synthetic intermediate like **5-(Difluoromethyl)pyridin-2-amine** relies on a rigorous and multi-faceted analytical approach. The predicted molecular formula ( $\text{C}_6\text{H}_6\text{F}_2\text{N}_2$ ) and weight (144.12 g/mol) are foundational data points that must be empirically verified. Through the orthogonal techniques of combustion-based elemental analysis and high-resolution mass spectrometry, researchers can confidently determine the empirical formula and accurate molecular weight, respectively. This integrated, self-validating workflow is critical for ensuring scientific integrity, enabling reproducible research, and advancing the fields of drug discovery and materials science.

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